

Spectroscopic and Mechanistic Insights into Diorcinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diorcinol**, a naturally occurring diphenyl ether with known biological activities. The guide details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a visualization of the antifungal mechanism of a closely related derivative, **Diorcinol** D.

Spectroscopic Data of Diorcinol and its Derivatives

The following tables summarize the available spectroscopic data for **diorcinol** and its derivatives. It is important to note that a complete, publicly available dataset for the parent **diorcinol** molecule is limited. Much of the detailed spectroscopic analysis has been performed on its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for a **diorcinol** monoether, which provides insight into the **diorcinol** scaffold.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a **Diorcinol** Monoether (Versiorcinol A) in DMSO-d₆.



Position	¹³ C Chemical Shift (δ ppm)	¹H Chemical Shift (δ ppm, J in Hz)
1	151.7	
2'	6.23 (d, J = 2.4)	-
4'	6.17 (d, J = 2.3)	-
6'	6.18 (t, J = 2.2)	_
2"	6.25 (m)	_
4"	6.33 (m)	-
C-O	156.9, 155.8, 158.1, 157.2	-
СНз	Data not available	Data not available

Data adapted from a study on **diorcinol** monoethers isolated from Aspergillus versicolor.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **diorcinol** would be expected to arise from its hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functionalities.

Table 2: Characteristic Infrared Absorption Bands for **Diorcinol** Functional Groups.



Functional Group	Characteristic Absorption (cm ⁻¹)	Description
O-H stretch (phenolic)	3600 - 3200 (broad)	Indicates the presence of hydroxyl groups, often involved in hydrogen bonding.
C-H stretch (aromatic)	3100 - 3000	Characteristic of C-H bonds on the aromatic rings.
C=C stretch (aromatic)	1600 - 1450	Indicates the carbon-carbon double bonds within the aromatic rings.
C-O-C stretch (ether)	1300 - 1000	Corresponds to the stretching vibration of the ether linkage.
O-H bend (phenolic)	1410 - 1310	Bending vibration of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **diorcinol** ($C_{14}H_{14}O_3$), the expected exact mass is approximately 230.0943 g/mol .

Table 3: Mass Spectrometry Data for **Diorcinol**.

Parameter	Value
Molecular Formula	C14H14O3
Exact Mass	230.094294 g/mol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of



natural products and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified diorcinol sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[3]
- · Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and match the probe for the desired nuclei (¹H and ¹³C).
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
 and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a sufficient number of scans for adequate signal averaging.
- Data Processing:



- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diorcinol**.

Procedure:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[4] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Analysis:
 - Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).



- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Interpretation:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the peak positions to correlation charts.[5][6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **diorcinol**.

Procedure:

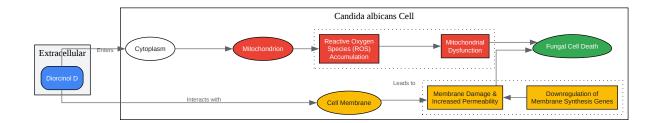
- Sample Preparation: Prepare a dilute solution of the **diorcinol** sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation:
 - Utilize a mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS).
 - Common ionization techniques for natural products include Electrospray Ionization (ESI)
 and Atmospheric Pressure Chemical Ionization (APCI).
- LC-MS Analysis:
 - Inject the sample solution into the LC system.
 - Separate the components on a suitable column (e.g., C18).
 - The eluent from the column is introduced into the mass spectrometer.
- Mass Spectrum Acquisition:
 - Acquire mass spectra in full scan mode to determine the molecular ion peak ([M+H]+ or [M-H]-).



- Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it to obtain structural information.
- Data Analysis:
 - Determine the accurate mass of the molecular ion to confirm the elemental composition.
 - Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments.[8][9][10][11]

Antifungal Mechanism of Diorcinol D

Diorcinol D, a derivative of **diorcinol**, has been shown to exert its antifungal activity against Candida albicans through a multi-faceted mechanism involving the disruption of the cell membrane and the induction of oxidative stress.[12][13][14] This process is visualized in the following diagram.



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Caption: Antifungal mechanism of **Diorcinol** D against Candida albicans.

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